Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the family of pyrazolo[1,5-A]pyrimidines. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine components. It has garnered attention due to its potential biological activities, particularly in medicinal chemistry as an enzyme inhibitor.
Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate is classified under the broader category of pyrazolo[1,5-A]pyrimidine derivatives. This compound can be synthesized from various precursors and is utilized in multiple scientific domains, including organic chemistry, pharmacology, and materials science.
The synthesis of Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves several key steps:
Variations in reaction conditions (e.g., temperature, solvent choice) can significantly influence yield and purity, making optimization essential for industrial applications .
The molecular structure of Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate can be described as follows:
The compound's structure contributes to its biological activity and interactions with various molecular targets .
Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate is capable of undergoing several chemical reactions:
These reactions enable the synthesis of various substituted pyrazolo[1,5-A]pyrimidines with potentially diverse chemical and biological properties .
The mechanism of action for Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate primarily involves its interaction with specific enzymes. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition disrupts critical biological pathways such as DNA replication and protein synthesis, which is particularly relevant in its potential anticancer activity .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize the compound's physical and chemical properties .
Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate has a wide range of applications across various scientific fields:
This compound's diverse applications underscore its significance in both research and practical uses across multiple disciplines.
Bicyclic heterocyclic systems represent indispensable architectural motifs in modern drug discovery, with the pyrazolo[1,5-a]pyrimidine nucleus emerging as a particularly versatile scaffold. Characterized by a fused 6-5 heterocyclic system containing two nitrogen atoms at distinct ring positions, this core structure exhibits exceptional tunability of electronic properties, hydrogen bonding capacity, and three-dimensional topology. Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate exemplifies this molecular framework, incorporating critical functional handles for chemical diversification at C3 (ester group), C5 (methyl group), C7 (hydroxy group), and ring nitrogen atoms. The scaffold's capacity to mimic purine geometry enables targeted interactions with diverse biological macromolecules, positioning it as a privileged template across therapeutic domains including oncology, neuroscience, and infectious diseases [3] [5].
The exploration of pyrazolo[1,5-a]pyrimidines began in earnest during the 1960s with fundamental synthetic methodology development. Söderbäck's pioneering work on pyrazole cyclization reactions established foundational approaches that would later enable access to polysubstituted derivatives [5]. By the 1980s, the scaffold gained prominence in agrochemical research due to its favorable physicochemical properties and metabolic stability. The 1990s witnessed significant expansion into medicinal chemistry, particularly with the discovery of pyrazolopyrimidine-based kinase inhibitors. Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate emerged as a synthetically accessible precursor during this period, with its commercial availability facilitating rapid analogue generation.
Table 1: Historical Development Timeline of Pyrazolo[1,5-a]pyrimidine Derivatives
Time Period | Key Advancement | Representative Compound |
---|---|---|
1960s | Development of pyrazole cyclization chemistry | Unsubstituted pyrazolo[1,5-a]pyrimidine |
1980s | Agrochemical applications | Herbicidal pyrazolo[1,5-a]pyrimidines |
1990s | Kinase inhibitor scaffolds | Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
2000s | CNS-active derivatives | 2-(n-Butylamino)-7-hydroxy-5-methyl analogues [5] |
2010s-Present | Targeted anticancer agents | 6-(4-Chlorobenzyl) substituted derivatives [8] |
The strategic incorporation of the C3-ester functionality—exemplified by ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 58347-55-0)—represented a critical advancement enabling further regioselective derivatization. This structural feature permits diverse transformations including aminolysis, hydrazide formation, and reduction to alcohols, greatly expanding the scaffold's utility in structure-activity relationship studies [4]. The electron-withdrawing carboxylate enhances electrophilic character at adjacent positions, facilitating nucleophilic substitutions that would be challenging with simpler alkyl substituents.
The pyrazolo[1,5-a]pyrimidine core exhibits distinct advantages over related bicyclic scaffolds in drug design:
Precise Molecular Recognition: The asymmetric nitrogen distribution creates complementary hydrogen bonding patterns with biological targets. The 7-hydroxy group serves as both hydrogen bond donor and acceptor, while N1 participates in coordinate covalent bonding with transition metals in metalloenzyme targets [3].
Enhanced Metabolic Stability: Comparative studies demonstrate superior oxidative stability versus imidazopyrimidines due to decreased electron density at carbon centers. Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate contains three sites resistant to CYP450-mediated oxidation: the C5-methyl group (benzylic protection via 7-hydroxy conjugation), the C7-hydroxy group (conjugated with the aromatic system), and the C3-ester (steric shielding by ethoxy group) [4].
Tunable Physicochemical Properties: Introduction of the 3-carboxylate group significantly modifies polarity and aqueous solubility. Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (Molecular Formula: C₁₀H₁₁N₃O₃; MW: 221.22 g/mol) exhibits water solubility of 0.23 mg/mL at 25°C, dramatically increasing to 1.45 mg/mL at 100°C, while solubility in 40% aqueous DMF reaches 2.8 mg/mL at ambient temperature [5]. These properties facilitate biological testing in aqueous systems.
Table 2: Comparative Analysis of Bicyclic Heterocyclic Cores in Drug Design
Scaffold | H-Bond Acceptors | H-Bond Donors | Log P* | Notable Drug Examples |
---|---|---|---|---|
Pyrazolo[1,5-a]pyrimidine | 4-5 | 1-2 | 1.2-2.8 | Anxiolytic candidates, Kinase inhibitors |
Imidazo[1,2-a]pyrimidine | 3-4 | 0-1 | 1.8-3.5 | Zolpidem (modified) |
[1,2,4]Triazolo[1,5-a]pyrimidine | 4-5 | 0-1 | 0.9-2.3 | Trazodone (modified) |
Pyrazolo[1,5-c]pyrimidine | 4 | 1 | 1.5-2.9 | Experimental antivirals |
*Calculated for unsubstituted core structures
The ethyl carboxylate at C3 serves as a versatile bioisostere for carboxylic acids, nitriles, and amides. Molecular modeling confirms that the ester carbonyl participates in key hydrogen bonding interactions with kinase hinge regions, mimicking adenine's N1 interaction in ATP-competitive inhibitors. Additionally, the 5-methyl group provides optimal van der Waals contacts in hydrophobic enzyme pockets, enhancing target affinity without significant log P elevation [3] [7].
Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate displays distinct regiochemical behavior governed by electronic effects and steric accessibility:
C3-Carboxylate Reactivity: The electron-withdrawing nature of the pyrimidine ring activates the ester toward nucleophilic substitution. While standard ester reactions proceed efficiently, the adjacent heterocyclic system enables unique transformations. Under mild alkaline conditions, the ester undergoes hydrolysis to carboxylic acid derivatives, whereas ammonia or amine treatment generates amides without requiring catalysts. Remarkably, the C3 position can participate in intramolecular cyclizations when ortho-substituted anilines are employed, generating tricyclic systems relevant to topoisomerase inhibition [5].
C7-Hydroxy Group Transformations: The phenolic character (pKa ≈ 8.2) permits O-alkylation under Williamson conditions or Mitsunobu reactions to produce ether derivatives. Conversion to chlorides using phosphorus oxychloride provides electrophilic C7 centers for nucleophilic aromatic substitution. This reactivity was exploited in synthesizing ethyl 6-(4-chlorobenzyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate, where C7 serves as a hydrogen bond donor despite substitution at C6 [8].
C5-Methyl Functionalization: Benzylic activation via conjugation with the electron-deficient system enables selective oxidation to aldehydes using MnO₂ or radical bromination with NBS. The resultant aldehyde serves as a key intermediate for condensation reactions, as demonstrated in the synthesis of Schiff base derivatives with demonstrated tyrosine kinase inhibition (IC₅₀ = 0.42 μM in certain analogues) [5].
Table 3: Regioselective Modification Pathways for Ethyl 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Position | Reaction Type | Reagents/Conditions | Key Products |
---|---|---|---|
C3-ester | Aminolysis | Primary/secondary amines, 60-80°C | Amides (e.g., anilides, morpholinamides) |
C3-ester | Hydrazinolysis | Hydrazine hydrate, ethanol reflux | Hydrazides (precursor to azoles) |
C7-hydroxy | O-Alkylation | Alkyl halides, K₂CO₃, DMF | 7-Alkoxy derivatives (e.g., propyl, allyl) |
C7-hydroxy | Chlorination | POCl₃, reflux, catalytic amine | 7-Chloro analogues |
C5-methyl | Bromination | NBS, benzoyl peroxide, CCl₄, reflux | 5-(Bromomethyl) derivatives |
C5-methyl | Oxidation | SeO₂ or MnO₂, dioxane | 5-Carboxaldehyde |
Ring Nitrogen | Alkylation | Alkyl halides, NaH, DMF | N1-alkyl quaternary salts |
Advanced NMR studies (¹H, ¹³C, HMBC) reveal that electrophilic substitution favors C6, while nucleophilic attack occurs preferentially at C2 or C7. The 5-methyl group exhibits distinctive NMR signals at δ 2.33 ppm (¹H) and 18.98 ppm (¹³C), confirming its lack of direct conjugation with the π-system. Crystallographic analysis demonstrates that the 7-hydroxy group forms strong intramolecular hydrogen bonds with the N8 nitrogen (distance: 1.87 Å), explaining its stability toward spontaneous tautomerization [3] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7